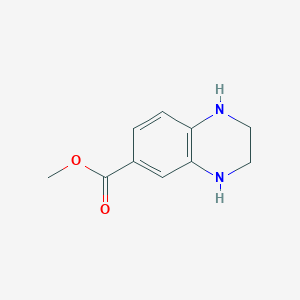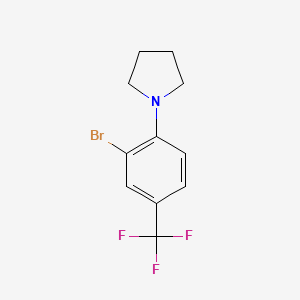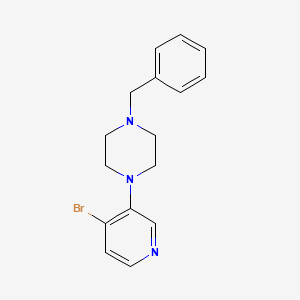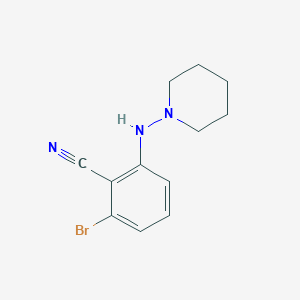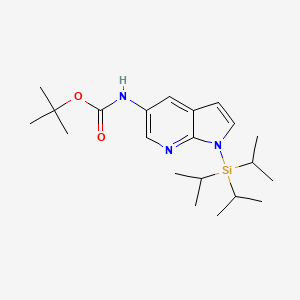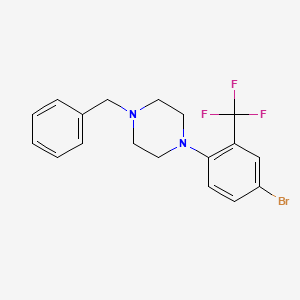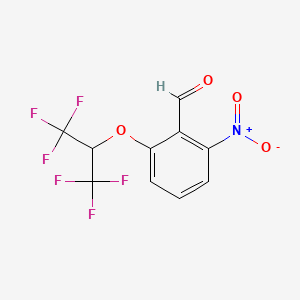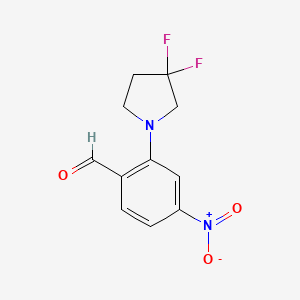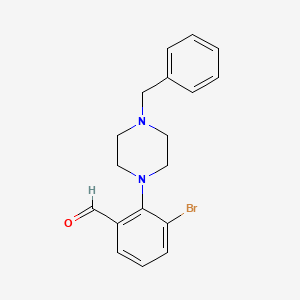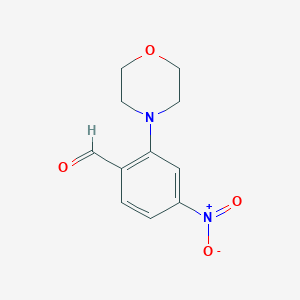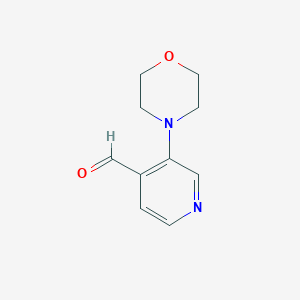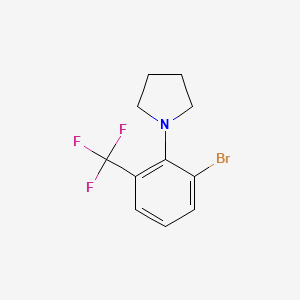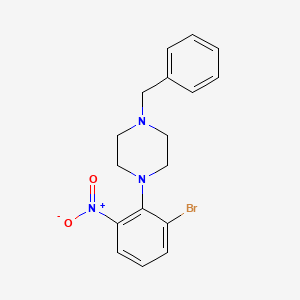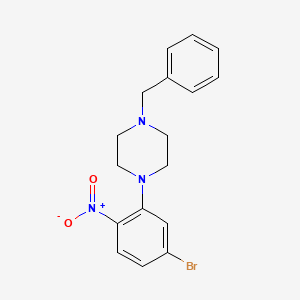![molecular formula C19H12ClNO3 B1402008 1-{4-[(2E)-3-(2-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 1365988-75-5](/img/structure/B1402008.png)
1-{4-[(2E)-3-(2-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
1-{4-[(2E)-3-(2-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione (hereafter referred to as Compound X) is a synthetic organic compound that has been studied for its potential applications in scientific research. Compound X is a member of the pyrrole family and has a molecular formula of C15H11ClNO2. It is a yellowish-brown crystalline solid that has a melting point of 168-170°C and a boiling point of 274-276°C. Compound X has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Photoluminescent Materials
A study described the synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, highlighting their strong photoluminescence and potential for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Organic Synthesis
Research demonstrated the one-pot synthesis of 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, showcasing a novel method for creating highly functionalized compounds (Alizadeh, Rezvanian, & Zhu, 2007).
Structural Studies
The crystal structures of specific dione derivatives were elucidated, providing insight into their molecular arrangements and potential for developing new materials (Lastovickova, La Scala, & Sausa, 2018).
Corrosion Inhibition
A study on 1H-pyrrole-2,5-dione derivatives revealed their efficacy as corrosion inhibitors for carbon steel in hydrochloric acid, highlighting their potential for protecting industrial materials (Zarrouk et al., 2015).
Herbicidal Activity
Compounds derived from pyrrolidine-dione structures were synthesized and showed promising herbicidal activities, indicating potential agricultural applications (Zhu et al., 2005).
Propriétés
IUPAC Name |
1-[4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO3/c20-16-4-2-1-3-13(16)7-10-17(22)14-5-8-15(9-6-14)21-18(23)11-12-19(21)24/h1-12H/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPSVARXPPEILL-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2E)-3-(2-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



